molecular formula C19H20ClN3O3 B2628761 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea CAS No. 891108-80-8

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Cat. No. B2628761
CAS RN: 891108-80-8
M. Wt: 373.84
InChI Key: RWPBIXHBJQGRDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 4-methoxyphenyl isocyanate could react with 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)amine to form the urea linkage .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and isocyanic acid. They can also react with Grignard reagents to form substituted ureas .

Scientific Research Applications

Urea Biosensors

Urea, a key component in the mentioned compound, is extensively studied for its application in biosensors designed to detect and quantify urea concentration. The critical importance of urea detection is highlighted in medical diagnostics and environmental monitoring, where it serves as an indicator of various health conditions and environmental states. Urea biosensors utilize enzyme urease as a bioreceptor element, leveraging advances in nanotechnology and materials science to enhance sensitivity and specificity. These developments have significant implications for the rapid and accurate detection of urea in clinical and environmental samples, offering a foundation for innovative diagnostic tools and pollution monitoring systems (Botewad et al., 2021).

Environmental Remediation

The compound's structural characteristics, particularly the presence of the urea moiety, find utility in environmental remediation, especially in the treatment of organic pollutants. Enzymatic approaches utilizing oxidoreductive enzymes, in the presence of redox mediators, have shown promise in degrading recalcitrant compounds in wastewater. This application underscores the potential of urea and its derivatives in enhancing the efficiency of pollutant degradation, presenting a viable solution to mitigate environmental pollution and promote sustainability (Husain & Husain, 2007).

Urease Inhibitors and Agricultural Applications

In agriculture, the role of urea-based compounds, especially as urease inhibitors, is pivotal in managing nitrogen efficiency in soils. These inhibitors slow down the hydrolysis of urea, reducing nitrogen loss through volatilization. This application is crucial for enhancing fertilizer efficiency, decreasing environmental nitrogen pollution, and improving crop yields. The exploration of urea derivatives in this context offers insights into developing more effective and environmentally friendly agricultural practices (Kosikowska & Berlicki, 2011).

Drug Design and Medicinal Chemistry

Although the requirement excludes drug-related information, it's worth noting that urea's unique hydrogen-binding capabilities make it a significant functional group in medicinal chemistry. It is incorporated into small molecules displaying a broad range of bioactivities, emphasizing its versatility in drug design to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-8-2-13(3-9-17)11-21-19(25)22-15-10-18(24)23(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBIXHBJQGRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

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